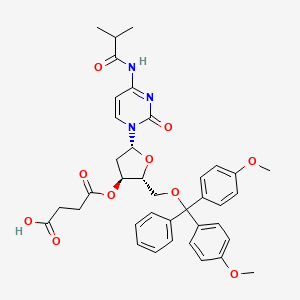
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid is a zwitterionic compound commonly used as a buffering agent in biochemical and biological research. It is known for its ability to maintain stable pH levels in various solutions, making it valuable in laboratory settings. This compound is particularly useful in the physiological pH range, which is crucial for many biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid typically involves the reaction of glycine with formaldehyde and ethanolamine. The reaction proceeds under mild conditions, usually at room temperature, and involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other critical parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler amines or alcohols.
Substitution: Results in the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: Essential in cell culture media and other biological assays where pH stability is crucial.
Medicine: Employed in the formulation of pharmaceuticals and diagnostic reagents.
Industry: Utilized in the production of cosmetics, personal care products, and other industrial applications where pH control is necessary.
Mécanisme D'action
The primary mechanism by which 2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid exerts its effects is through its buffering capacity. It can accept or donate protons (H+) to maintain a stable pH in solutions. This property is particularly important in biological systems, where even slight changes in pH can significantly impact biochemical processes. The compound interacts with various molecular targets, including enzymes and proteins, to stabilize their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl)amino]acetic acid (BICINE): Another zwitterionic buffer with similar properties but different pH range.
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) (HEPES): A widely used buffer in biological research with a different buffering range.
Tris(hydroxymethyl)aminomethane (TRIS): Commonly used in molecular biology and biochemistry for its buffering capacity.
Uniqueness
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid is unique due to its specific pH buffering range, which makes it particularly suitable for applications requiring precise pH control in the physiological range. Its zwitterionic nature also contributes to its stability and effectiveness as a buffer in various environments.
Propriétés
Formule moléculaire |
C5H11NO4 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(hydroxymethyl)amino]acetic acid |
InChI |
InChI=1S/C5H11NO4/c7-2-1-6(4-8)3-5(9)10/h7-8H,1-4H2,(H,9,10) |
Clé InChI |
COVLVPNYQQKCLI-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CC(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)




![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)

![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
